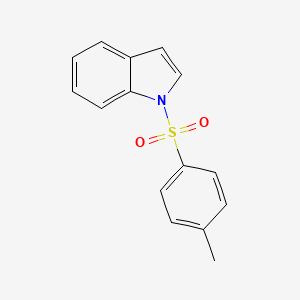

N-トシルインドール

概要

説明

N-Tosylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The tosyl group (p-toluenesulfonyl) is introduced to the nitrogen atom of the indole ring, enhancing its reactivity and stability. This modification makes N-Tosylindole a valuable intermediate in organic synthesis and medicinal chemistry.

科学的研究の応用

N-Tosylindole has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and natural products.

作用機序

Target of Action

N-Tosylindole, also known as 1-tosyl-1H-indole, is a heterocyclic nitrogen compound Indole derivatives, to which n-tosylindole belongs, are known to play a significant role in cell biology . They are used in the treatment of various disorders and diseases, including cancer and microbial infections .

Mode of Action

It’s known that indole derivatives interact with their targets, leading to various biological effects

Biochemical Pathways

Indole derivatives, including n-tosylindole, are known to affect various biochemical pathways due to their wide bioactivities

Result of Action

Indole derivatives, including n-tosylindole, are known to exhibit various biologically vital properties

Action Environment

Factors such as reaction conditions and substituents on the isatin and indole moieties are known to greatly affect the yield of indole derivatives, including n-tosylindole .

準備方法

Synthetic Routes and Reaction Conditions

N-Tosylindole can be synthesized through various methods. One common approach involves the reaction of indole with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields N-Tosylindole in good to excellent yields .

Another method involves the use of N-tosyl hydrazones, which react with arynes generated through fluoride activation of 2-(trimethylsilyl)phenyl triflate precursors. This reaction leads to efficient N-arylation, followed by Fischer cyclization to produce N-Tosylindole .

Industrial Production Methods

Industrial production of N-Tosylindole often employs scalable and efficient synthetic routes. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound. Additionally, the reaction conditions are optimized to minimize waste and reduce production costs.

化学反応の分析

Types of Reactions

N-Tosylindole undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted with other functional groups, allowing for the synthesis of diverse indole derivatives.

Coupling Reactions: N-Tosylindole can participate in coupling reactions with imides and other electrophiles, leading to the formation of complex heterocyclic systems.

Sulfenylation: The C2 position of N-Tosylindole can be functionalized through sulfenylation reactions, producing 2-sulfenylindoles.

Common Reagents and Conditions

Bases: Pyridine, triethylamine, and potassium tert-butoxide are commonly used bases in the synthesis of N-Tosylindole.

Catalysts: Palladium catalysts are often employed in coupling reactions.

Solvents: Dichloromethane and acetonitrile are frequently used solvents for these reactions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, sulfenylindoles, and complex heterocyclic compounds such as indolylepoxypyrrolooxazole and indolylpyrrolooxazolone .

類似化合物との比較

N-Tosylindole can be compared with other indole derivatives such as:

N-Benzylindole: Similar in structure but with a benzyl group instead of a tosyl group.

N-Methylindole: Contains a methyl group, making it less versatile in synthetic applications compared to N-Tosylindole.

Trisindolines: Consist of an isatin core with two indole moieties.

N-Tosylindole stands out due to its enhanced reactivity and stability, making it a valuable compound in various fields of research and industry.

生物活性

N-Tosylindole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential applications of N-tosylindole, particularly focusing on its role as a tyrosinase inhibitor and other pharmacological properties.

N-Tosylindole is derived from indole, a well-known heterocyclic compound that serves as a fundamental scaffold in drug discovery. The introduction of a tosyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for various therapeutic applications.

2. Synthesis of N-Tosylindole

The synthesis of N-tosylindole typically involves the following steps:

- Indole Preparation : Starting from commercially available indole derivatives.

- Tosylation : Reaction with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the tosyl group.

The overall yield and purity of the product can be influenced by reaction conditions such as temperature and solvent choice.

3.1 Tyrosinase Inhibition

N-Tosylindole has been identified as a potent inhibitor of the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis. This activity is significant for potential applications in treating hyperpigmentation disorders and certain types of skin cancers.

Table 1: Tyrosinase Inhibition Data for N-Tosylindole Derivatives

| Compound | IC50 (µM) | Comments |

|---|---|---|

| N-Tosylindole | 6.40 ± 0.21 | Highest potency among tested derivatives |

| 4-Nitrophenyl | 7.26 ± 0.18 | Effective but less potent than N-tosylindole |

| Cyclohexyl | 61.84 ± 1.47 | Least potent due to loss of aromaticity |

The structure-activity relationship (SAR) indicates that modifications at the nitrogen position of indole significantly enhance its inhibitory potential against tyrosinase, with the tosyl group being particularly effective in stabilizing interactions with the enzyme's active site .

3.2 Antioxidant Activity

Research has demonstrated that N-tosylindole exhibits antioxidant properties, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress . This activity is beneficial for developing formulations aimed at preventing oxidative damage in cells.

4.1 Larvicidal Applications

A study highlighted the use of N-tosylindole as a larvicidal agent against Aedes aegypti, the mosquito responsible for transmitting diseases such as dengue fever and Zika virus . The compound demonstrated significant efficacy, suggesting its potential as an environmentally friendly alternative to chemical insecticides.

4.2 Molecular Docking Studies

Molecular docking studies have shown that N-tosylindole binds effectively to the active site of tyrosinase, forming multiple interactions with key amino acids such as Lys47 and Ala44 . These findings support its development as a therapeutic agent targeting pigmentation disorders.

5. Conclusion

N-Tosylindole represents a promising compound in medicinal chemistry due to its diverse biological activities, particularly as a tyrosinase inhibitor and antioxidant agent. Ongoing research into its mechanisms of action and potential applications could lead to novel therapeutic strategies for managing skin disorders and other health issues.

特性

IUPAC Name |

1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-12-6-8-14(9-7-12)19(17,18)16-11-10-13-4-2-3-5-15(13)16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRRPYFLDADLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449788 | |

| Record name | N-Tosylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31271-90-6 | |

| Record name | N-Tosylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Tosylindole?

A1: The molecular formula of N-Tosylindole is C15H13NO2S, and its molecular weight is 271.34 g/mol.

Q2: Is there any available spectroscopic data for N-Tosylindole?

A: While the provided research papers do not explicitly list all spectroscopic data, they confirm the structures of synthesized N-Tosylindole derivatives using 1H NMR, IR spectra, and elemental analysis. [, ] For instance, the crystal structure of 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde has been reported. []

Q3: Does N-Tosylindole exhibit any catalytic properties?

A3: The provided research focuses on N-Tosylindole as a synthetic building block rather than a catalyst. Its applications primarily revolve around its use as a substrate in diverse organic reactions.

Q4: Has computational chemistry been used to study N-Tosylindole?

A4: The provided research papers do not delve into computational studies like simulations, calculations, or QSAR modeling of N-Tosylindole.

Q5: How does modifying the structure of N-Tosylindole affect its reactivity?

A: The research demonstrates that substituents on the indole ring of N-Tosylindole can significantly impact its reactivity and selectivity in various reactions. For example, the presence and position of allyl, iodo, and acyl groups influence the outcome of palladium-catalyzed reactions, leading to diverse carbazole and cycloocta[b]indole derivatives. [, , ]

Q6: What information is available about the SHE regulations, toxicology, and safety of N-Tosylindole?

A6: The provided research focuses primarily on synthetic applications and does not offer data on SHE regulations, toxicology, or the safety profile of N-Tosylindole.

Q7: Is there any information available on the PK/PD properties, in vitro/in vivo efficacy, and resistance aspects of N-Tosylindole?

A7: The research primarily explores the synthetic utility of N-Tosylindole and its derivatives. Therefore, information regarding PK/PD properties, in vitro/in vivo efficacy, and resistance mechanisms is not provided within these studies.

Q8: What is known about drug delivery, targeting, biomarkers, and diagnostic applications of N-Tosylindole?

A8: The provided research focuses on N-Tosylindole as a synthetic scaffold and does not extend to its applications in drug delivery, targeting, biomarkers, or diagnostics.

Q9: Which analytical methods are used to characterize N-Tosylindole and its derivatives?

A: Researchers commonly utilize 1H NMR, IR spectroscopy, and elemental analysis for the characterization of N-Tosylindole and its synthesized derivatives. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。